Cas no 86770-69-6 (Azido-PEG6-alcohol)

Azido-PEG6-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative featuring an azide group at one terminus and a hydroxyl group at the other, separated by a hexaethylene glycol spacer. The azide functionality enables efficient click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group provides a versatile handle for further functionalization. The PEG6 spacer enhances solubility and reduces steric hindrance, facilitating bioconjugation and material modification. This compound is widely used in bioconjugation, surface modification, and polymer chemistry due to its water solubility, stability, and controlled reactivity. Its balanced hydrophilic properties make it suitable for applications in drug delivery, biomaterials, and diagnostic probe synthesis.
Azido-PEG6-alcohol structure
Azido-PEG6-alcohol structure
Product name:Azido-PEG6-alcohol
CAS No:86770-69-6
MF:C12H25N3O6
MW:307.343403577805
MDL:MFCD22056309
CID:2085369
PubChem ID:57570866

Azido-PEG6-alcohol Chemical and Physical Properties

Names and Identifiers

    • 1-Azidohexaethylene Glycol
    • Azido-PEG6-alcohol,N3-PEG6-OH
    • Azido-PEG6-alcohol
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol (ACI)
    • 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
    • 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-azido-
    • 2[-2-(2-{2-[2-(2-hydroxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl azide
    • CS-0108905
    • N3-PEG6-OH
    • 86770-69-6
    • Azido-PEG6
    • 2-[2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol
    • 17-azido-1-hydroxy-3,6,9,12,15-pentaoxaheptadecane
    • DTXSID901256405
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol; 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol; 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
    • DPRULTZUGLDCPZ-UHFFFAOYSA-N
    • azido-PEG6-OH
    • C70120
    • MFCD22056309
    • SCHEMBL13554631
    • BP-20602
    • LCZC3524
    • AKOS040741267
    • 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
    • 1-azido-2,5,8,11,14-pentaoxahexadecan-16-ol
    • HY-130537
    • DA-50900
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol, 20 wt% in toluene
    • 17-Azido-3,6,9,12,15-pentaoxa-1-heptadecanol
    • MDL: MFCD22056309
    • Inchi: 1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
    • InChI Key: DPRULTZUGLDCPZ-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCCOCCOCCOCCOCCOCCO

Computed Properties

  • Exact Mass: 307.17433553 g/mol
  • Monoisotopic Mass: 307.17433553 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 17
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.7Ų
  • XLogP3: -0.3
  • Molecular Weight: 307.34

Azido-PEG6-alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0108905-250mg
Azido-PEG6-alcohol
86770-69-6 ≥97.0%
250mg
$190.0 2022-04-26
eNovation Chemicals LLC
Y1264105-500mg
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-azido-
86770-69-6 98%
500mg
$245 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179545-10g
Azido-PEG6-alcohol
86770-69-6 98%
10g
¥8740.00 2024-04-27
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPA-24-500mg
azido-PEG6-OH
86770-69-6 >98.00%
500mg
¥800.0 2023-09-19
Apollo Scientific
BIPG1119-50mg
Azido-PEG6-Alcohol
86770-69-6
50mg
£55.00 2025-02-19
Apollo Scientific
BIPG1119-250mg
Azido-PEG6-Alcohol
86770-69-6
250mg
£234.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20602-500mg
Azido-PEG6-alcohol
86770-69-6 98%
500mg
3990.0CNY 2021-07-13
ChemScence
CS-0108905-100mg
Azido-PEG6-alcohol
86770-69-6 ≥97.0%
100mg
$114.0 2022-04-26
abcr
AB525694-5 g
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol; .
86770-69-6
5g
€702.50 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179545-100mg
Azido-PEG6-alcohol
86770-69-6 98%
100mg
¥673.00 2024-04-27

Azido-PEG6-alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Tetrahydrofuran ;  2.5 h, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, rt → reflux
Reference
Unmasking Photolithography: A Versatile Way to Site-Selectively Pattern Gold Substrates
Hynes, Matthew J.; et al, Angewandte Chemie, 2012, 51(9), 2151-2154

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 110 °C
Reference
Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents
Bonnet, Muriel; et al, Bioorganic & Medicinal Chemistry, 2014, 22(2), 711-720

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Reference
Structural and Functional Glycosphingolipidomics by Glycoblotting with an Aminooxy-Functionalized Gold Nanoparticle
Nagahori, Noriko; et al, Biochemistry, 2009, 48(3), 583-594

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 3 h, rt; pH 7
Reference
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF)
Gu, Guofeng; et al, Carbohydrate Research, 2011, 346(17), 2801-2804

Production Method 7

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  1 h, 80 °C
Reference
Direct Screening of Glycan Patterns from Human Sera: A Selective Glycoprotein Microarray Strategy
Tu, Hsiu-Chung; et al, ACS Applied Bio Materials, 2019, 2(3), 1286-1297

Production Method 8

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Synthesis of Branched Monodisperse Oligoethylene Glycols and 19F MRI-Traceable Biomaterials through Reductive Dimerization of Azides
Zhang, Jing; et al, Journal of Organic Chemistry, 2020, 85(10), 6778-6787

Production Method 9

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  rt; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  26 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
Reference
A synthetic 2,3-diarylindole induces microtubule destabilization and G2/M cell cycle arrest in lung cancer cells
Thanaussavadate, Bongkotrat; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  0 °C
1.3 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, pH 2 - 3, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Production Method 11

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  48 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 110 °C
Reference
Transient dormant monomer states for supramolecular polymers with low dispersity
Jalani, Krishnendu ; et al, Nature Communications, 2020, 11(1),

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  15 h, 75 °C
Reference
An easy access to asymmetrically substituted oligoethylene glycols from 18-crown-6
Abronina, Polina I.; et al, Tetrahedron Letters, 2013, 54(34), 4533-4535

Production Method 13

Reaction Conditions
1.1 Reagents: 2-[2-[2-[2-[4-[(Methylamino)methyl]-1H-1,2,3-triazol-1-yl]ethoxy]ethoxy]ethoxy]e… Catalysts: Sodium ascorbate ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Methanol ,  Water ;  4 h, rt
Reference
Biofunctionalization of a "Clickable" Organic Layer Photochemically Grafted on Titanium Substrates
Li, Yan; et al, Langmuir, 2011, 27(8), 4848-4856

Production Method 14

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 60 °C
Reference
Alternative Reagents for Methotrexate as Immobilizing Anchor Moieties in the Optimization of MASPIT: Synthesis and Biological Evaluation
De Clercq, Dries J. H.; et al, ChemBioChem, 2015, 16(5), 834-843

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
Reference
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

Production Method 16

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → -10 °C; 1 h, -10 °C; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
Reference
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 60 °C
Reference
Targeting G Protein-Coupled Receptors with Magnetic Carbon Nanotubes: The Case of the A3 Adenosine Receptor
Pineux, Florent; et al, ChemMedChem, 2020, 15(20), 1909-1920

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Acetonitrile ;  34 h, reflux; reflux → rt
Reference
Highly soluble perylene diimide and oligomeric diimide dyes combining perylene and hexa(ethylene glycol) units: Synthesis, characterization, optical and electrochemical properties
Bodapati, Jagadeesh B.; et al, Dyes and Pigments, 2008, 79(3), 224-235

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, pH 2 - 3, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Production Method 21

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Potassium iodide ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  30 min, 0 °C; 24 h, 0 °C → rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 65 °C
Reference
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery
Goswami, Lalit N.; et al, Organic & Biomolecular Chemistry, 2013, 11(7), 1116-1126

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  26 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
Reference
A synthetic 2,3-diarylindole induces microtubule destabilization and G2/M cell cycle arrest in lung cancer cells
Thanaussavadate, Bongkotrat; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 60 °C
Reference
Towards potential nanoparticle contrast agents: synthesis of new functionalized PEG bisphosphonates
Kachbi-Khelfallah, Souad; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 1366-1371

Production Method 24

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  3 d, 20 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 110 °C
Reference
Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents
Bonnet, Muriel; et al, Bioorganic & Medicinal Chemistry, 2014, 22(2), 711-720

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 80 - 90 °C
Reference
Direct pH measurements by using subcellular targeting of 5(and 6-)carboxyseminaphthorhodafluor in mammalian cells
Benink, Helene A.; et al, BioTechniques, 2009, 47(3), 769-774

Azido-PEG6-alcohol Raw materials

Azido-PEG6-alcohol Preparation Products

Additional information on Azido-PEG6-alcohol

Azido-PEG6-alcohol (CAS No. 86770-69-6): A Versatile Reagent in Chemical Biology and Drug Delivery

Azido-PEG6-alcohol (CAS No. 86770-69-6) is a highly versatile reagent that has gained significant attention in the fields of chemical biology, drug delivery, and materials science. This compound, also known as 6-Azidohexyl poly(ethylene glycol) alcohol, is characterized by its unique combination of a terminal azide group and a poly(ethylene glycol) (PEG) chain. The azide group provides a reactive handle for click chemistry reactions, while the PEG chain imparts solubility and biocompatibility to the molecule.

The chemical structure of Azido-PEG6-alcohol consists of a six-carbon PEG chain terminated with an azide functional group. This structure allows for efficient conjugation with various biomolecules and materials through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their high efficiency and selectivity. The PEG chain, on the other hand, enhances the water solubility and reduces the immunogenicity of the conjugated molecules, making it an ideal choice for applications in biotechnology and pharmaceuticals.

Recent advancements in chemical biology have highlighted the importance of Azido-PEG6-alcohol in the development of targeted drug delivery systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of Azido-PEG6-alcohol to functionalize nanoparticles for targeted cancer therapy. The azide group was used to conjugate targeting ligands such as antibodies or peptides, while the PEG chain improved the circulation time and reduced nonspecific binding of the nanoparticles in vivo.

In addition to its applications in drug delivery, Azido-PEG6-alcohol has also been utilized in the synthesis of bioconjugates for diagnostic purposes. A research team at Harvard University utilized this compound to create fluorescent probes for imaging specific cellular targets. The azide group was conjugated with fluorescent dyes via CuAAC reactions, and the resulting probes were shown to exhibit high specificity and low toxicity in cellular environments.

The biocompatibility and low toxicity of Azido-PEG6-alcohol make it an attractive reagent for various biomedical applications. A recent study published in Biomaterials explored the use of this compound in tissue engineering. The researchers functionalized scaffolds with Azido-PEG6-alcohol to promote cell adhesion and proliferation. The PEG chain provided a hydrophilic surface that supported cell growth, while the azide group allowed for further functionalization with bioactive molecules.

Beyond its use in biotechnology, Azido-PEG6-alcohol has also found applications in materials science. A study published in Advanced Materials reported the use of this compound to modify surfaces for improved wettability and adhesion properties. The azide group was used to anchor functional groups onto surfaces via click chemistry reactions, while the PEG chain enhanced the hydrophilicity and stability of the modified surfaces.

The versatility of Azido-PEG6-alcohol is further exemplified by its role in polymer chemistry. Researchers at Stanford University utilized this compound as a building block for synthesizing block copolymers with tunable properties. The azide group facilitated controlled polymerization reactions, while the PEG chain contributed to the amphiphilic nature of the resulting polymers, making them suitable for applications such as drug encapsulation and controlled release.

In conclusion, Azido-PEG6-alcohol (CAS No. 86770-69-6) is a highly versatile reagent that has found widespread applications in chemical biology, drug delivery, diagnostics, tissue engineering, materials science, and polymer chemistry. Its unique combination of a reactive azide group and a biocompatible PEG chain makes it an invaluable tool for researchers seeking to develop advanced materials and therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on various scientific fields.

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Amadis Chemical Company Limited
(CAS:86770-69-6)Azido-PEG6-alcohol
A934195
Purity:99%/99%
Quantity:1.0g/5.0g
Price ($):197.0/646.0